molecular formula C16H17F2N3O4S B12200542 N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12200542
M. Wt: 385.4 g/mol
InChI Key: LDGDWIYCUVSXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a heterocyclic compound featuring a 4,5-dihydro-1,3-thiazol-4-one core substituted with a morpholine ring and an acetamide group linked to a 2-(difluoromethoxy)phenyl moiety. This structure combines electron-withdrawing (difluoromethoxy) and solubilizing (morpholine) groups, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to thiazole derivatives. Its synthesis likely involves Hantzsch cyclization or similar methods, as seen in structurally related compounds .

Properties

Molecular Formula

C16H17F2N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C16H17F2N3O4S/c17-15(18)25-11-4-2-1-3-10(11)19-13(22)9-12-14(23)20-16(26-12)21-5-7-24-8-6-21/h1-4,12,15H,5-9H2,(H,19,22)

InChI Key

LDGDWIYCUVSXIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-(difluoromethoxy)aniline with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine and a thiazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound has been primarily investigated for its potential as a therapeutic agent due to its structural features that suggest significant biological activity.

1.1 Anticancer Activity
Research indicates that compounds similar to N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide exhibit anticancer properties. For instance, thiazolidinone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific structural motifs present in this compound may enhance its efficacy against certain cancer types.

1.2 Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. As a DGAT2 inhibitor, it could play a role in lipid metabolism regulation, thus presenting a therapeutic avenue for managing metabolic disorders .

Case Studies and Research Findings

3.1 Synthesis and Characterization
Recent studies have focused on synthesizing derivatives of this compound to enhance solubility and bioavailability. A systematic approach to modifying the molecular structure has led to the identification of several analogs with improved pharmacological profiles .

3.2 Preclinical Studies
Preclinical evaluations demonstrate that certain derivatives exhibit significant anti-inflammatory effects and may serve as lead compounds for further development in treating inflammatory diseases . The ability to modulate inflammatory pathways positions this compound as a versatile candidate in drug discovery.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Thiazol-4-one Derivatives

The compound shares its 4-oxo-4,5-dihydro-1,3-thiazole core with several analogs, but substituent variations critically influence properties:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound 2-(Difluoromethoxy)phenyl, morpholin-4-yl C₁₇H₁₈F₂N₃O₄S ~400 Thiazol-4-one, acetamide, difluoromethoxy
N-(1,3-Benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide 1,3-Benzodioxol-5-yl, morpholin-4-yl C₁₆H₁₇N₃O₅S 363.39 Thiazol-4-one, acetamide, benzodioxole
N-[2-(4-Nitroanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]propanamide 4-Nitroanilino, propanamide C₁₂H₁₃N₃O₃S 279.31 Thiazol-4-one, propanamide, nitro
  • Impact of Substituents: The difluoromethoxy group in the target compound enhances metabolic stability and lipophilicity compared to the benzodioxole group in or nitro group in . The morpholine ring improves aqueous solubility relative to non-polar substituents (e.g., propanamide in ).

Tautomerism and Electronic Effects

Thiazol-4-one derivatives often exhibit tautomerism between thione (C=S) and thiol (S-H) forms. For example:

  • In compounds like N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide, tautomeric equilibrium (1:1 ratio) is observed in solution .
  • The target compound’s difluoromethoxy group (strong electron-withdrawing) likely stabilizes the thione tautomer by delocalizing electron density, as seen in IR spectra of similar compounds where νC=S bands appear at 1247–1255 cm⁻¹ and νS-H bands are absent .

Key Research Findings

Substituent Effects : Electron-withdrawing groups (e.g., difluoromethoxy, nitro) stabilize thiazol-4-one tautomers and enhance metabolic stability .

Synthesis Efficiency : Hantzsch cyclization yields high-purity thiazoles (76–90% yields) but requires careful control of reaction conditions to avoid byproducts .

Morpholine Advantage : Morpholine-substituted thiazoles exhibit superior solubility and bioavailability, critical for drug development .

Biological Activity

N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a difluoromethoxy group, a morpholine ring, and a thiazole moiety. The molecular formula is C15H17F2N3O2SC_{15}H_{17}F_2N_3O_2S, with a molecular weight of approximately 359.38 g/mol. The presence of fluorinated groups is significant as they often enhance biological activity and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiazole rings have been shown to possess significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 4.0 μg/ml, indicating potent antimicrobial effects .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Compounds with similar structural features demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was measured by comparing absorbance values at 517 nm after incubation with DPPH solution .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for bacterial survival .

Study 1: Synthesis and Biological Evaluation

A study synthesized several thiazole derivatives and evaluated their biological activities. Among these, compounds structurally related to this compound exhibited strong antimicrobial and antioxidant properties. The study highlighted the importance of substituents on the phenyl ring in enhancing biological efficacy .

CompoundMIC (μg/ml)Antioxidant Activity (%)
Compound A4.085
Compound B5.178
Compound C6.072

Study 2: In Vivo Studies

In vivo studies demonstrated that compounds similar to this compound could significantly reduce bacterial load in infected animal models. These findings support the potential use of such compounds in treating bacterial infections resistant to conventional antibiotics .

Q & A

Q. What synthetic strategies are recommended for preparing N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide?

  • Methodological Answer : A two-step approach is commonly employed:
  • Step 1 : Synthesis of the thiazolidinone core via cyclocondensation of 2-(difluoromethoxy)phenyl isocyanate with morpholine-substituted thiourea derivatives under reflux in acetic acid .
  • Step 2 : Acetamide coupling using chloroacetyl chloride in DMF with potassium carbonate as a base, monitored by TLC (ethyl acetate/hexane, 3:7) .
    Critical Note : Optimize reaction time (7–12 hours) to avoid over-oxidation of the thiazole ring, which can reduce bioactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min for ≥95% purity .
  • Spectroscopy :
  • 1H NMR (DMSO-d6): Key signals at δ 2.85–3.10 (morpholine protons), δ 4.20 (thiazole-CH2), δ 7.35–7.60 (difluoromethoxy phenyl) .
  • IR : Peaks at 1680 cm⁻¹ (C=O, acetamide) and 1240 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications :
  • Replace morpholine with piperazine or thiomorpholine to assess impact on solubility and kinase inhibition .
  • Vary the difluoromethoxy group with trifluoromethoxy or methoxy to evaluate metabolic stability .
  • Biological Assays :
  • In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 ≤ 10 µM suggests therapeutic potential) .
  • Enzyme Targets : Test inhibition of COX-2 or EGFR kinases via fluorescence polarization assays .

Q. What analytical techniques resolve contradictions in reported biological data for this compound?

  • Methodological Answer :
  • Data Discrepancy Example : Conflicting IC50 values for COX-2 inhibition (5 µM vs. 12 µM in two studies).
  • Resolution Strategy :
  • Validate assay conditions (e.g., enzyme source: human recombinant vs. murine isoforms) .
  • Use isothermal titration calorimetry (ITC) to confirm binding affinity and rule out false positives from fluorescent interference .

Q. How to design in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :
  • Dosing : Administer 10 mg/kg (oral) or 2 mg/kg (IV) in Wistar rats .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
  • Analytics : Quantify via LC-MS/MS (LOQ = 1 ng/mL). Expected t₁/₂ = 6–8 hours .

Key Research Gaps

  • Mechanistic Studies : No data on off-target effects (e.g., hERG channel binding). Use patch-clamp assays to assess cardiac toxicity .
  • Formulation Challenges : Low aqueous solubility limits bioavailability. Explore nanocrystal or liposomal delivery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.